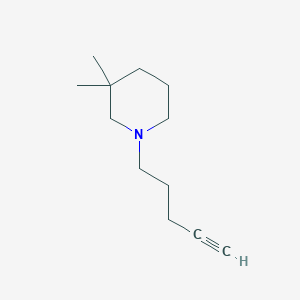![molecular formula C16H13Cl2NO3S B2660493 2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid CAS No. 339109-36-3](/img/structure/B2660493.png)
2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid” is a chemical compound with the molecular formula C16H13Cl2NO3S. It has a molecular weight of 294.15 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:C1=CC(=C(C=C1Cl)Cl)NC(=O)CSCC(=O)O . This indicates that the compound contains a dichloroaniline group attached to a phenylethyl group, which is further linked to a sulfanylacetic acid group.
Mecanismo De Acción
2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid acts as a catalyst in the reaction of 2,4-dichloroaniline and 2-oxo-1-phenylethylsulfanylacetic acid. The reaction occurs in the presence of a base, such as sodium hydroxide. The resulting product is a mixture of this compound and the byproduct, 4-chloroaniline.
Biochemical and Physiological Effects
This compound is used in the synthesis of peptide-based drugs, such as antibiotics and antifungal agents. In addition, this compound is used in the production of drugs for the treatment of cancer and other diseases. It has been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid is an important intermediate in the synthesis of many biologically active compounds. It is relatively easy to synthesize and has a wide range of applications in the scientific research field. However, it is important to note that this compound is a hazardous chemical and should be handled with caution.
Direcciones Futuras
In the future, 2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid could be used in the synthesis of new drugs for the treatment of cancer and other diseases. It could also be used in the development of new antibiotics and antifungal agents. In addition, this compound could be used in the synthesis of new peptide-based drugs. Furthermore, further research could be done to explore the biochemical and physiological effects of this compound in more detail.
Métodos De Síntesis
2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid is synthesized through a reaction between 2,4-dichloroaniline and 2-oxo-1-phenylethylsulfanylacetic acid. This reaction occurs in the presence of a base, such as sodium hydroxide. The resulting product is a mixture of this compound and the byproduct, 4-chloroaniline. The mixture is then purified by solvent extraction.
Aplicaciones Científicas De Investigación
2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid is widely used in the scientific research field as an intermediate in the synthesis of biologically active compounds. It is also used in the synthesis of peptide-based drugs, such as antibiotics and antifungal agents. In addition, this compound is used in the production of drugs for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
2-[2-(2,4-dichloroanilino)-2-oxo-1-phenylethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3S/c17-11-6-7-13(12(18)8-11)19-16(22)15(23-9-14(20)21)10-4-2-1-3-5-10/h1-8,15H,9H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXVFONRSBZTLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)Cl)Cl)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,4,5-trimethoxy-N-[3-[(3,4,5-trimethoxybenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2660414.png)
![6-(4-fluorophenyl)-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2660415.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2660419.png)





